2-Isocyanato-2-methylpropanenitrile

Chemoselective synthesis Cyanoformamide Nitrile anion addition

2-Isocyanato-2-methylpropanenitrile (CAS 52161-43-0, molecular formula C₅H₆N₂O, molecular weight 110.11 g/mol) is a heterocumulene compound that integrates both an isocyanate (−N=C=O) and a nitrile (−C≡N) functional group on a geminal dimethyl-substituted carbon center. This aliphatic isocyanate derivative is a reactive, colorless liquid that serves as a versatile intermediate in organic synthesis, particularly in the construction of polyurethanes, agrochemicals, and pharmaceutical building blocks.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 52161-43-0
Cat. No. B3384082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyanato-2-methylpropanenitrile
CAS52161-43-0
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC(C)(C#N)N=C=O
InChIInChI=1S/C5H6N2O/c1-5(2,3-6)7-4-8/h1-2H3
InChIKeyUDEDMZWYIOCJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isocyanato-2-methylpropanenitrile (CAS 52161-43-0): A Dual-Functional Isocyanatonitrile Building Block for Selective Synthesis and Procurement


2-Isocyanato-2-methylpropanenitrile (CAS 52161-43-0, molecular formula C₅H₆N₂O, molecular weight 110.11 g/mol) is a heterocumulene compound that integrates both an isocyanate (−N=C=O) and a nitrile (−C≡N) functional group on a geminal dimethyl-substituted carbon center [1]. This aliphatic isocyanate derivative is a reactive, colorless liquid [2] that serves as a versatile intermediate in organic synthesis, particularly in the construction of polyurethanes, agrochemicals, and pharmaceutical building blocks . Its procurement value is anchored in the unique orthogonal reactivity conferred by its dual functional groups, enabling chemoselective transformations that are not possible with conventional mono-functional isocyanates or nitriles alone.

Why 2-Isocyanato-2-methylpropanenitrile Cannot Be Replaced by Common Isocyanates or Nitriles in Precision Synthesis


Direct substitution of 2-isocyanato-2-methylpropanenitrile with conventional aliphatic isocyanates (e.g., tert-butyl isocyanate) or simple nitriles (e.g., isobutyronitrile) fails to replicate its chemoselective profile because the compound's unique geminal placement of the isocyanate and nitrile groups enables orthogonal reactivity . While mono-functional isocyanates undergo rapid, uncontrolled polyaddition reactions with polyols and amines, the nitrile group in 2-isocyanato-2-methylpropanenitrile acts as an internal 'masking' or directing element that can be selectively activated under distinct conditions [1]. This dual functionality allows for the sequential or chemoselective engagement of each reactive center, a strategic advantage that generic isocyanates or nitriles cannot provide. Furthermore, the steric hindrance imposed by the gem-dimethyl group modulates the isocyanate's reactivity, differentiating it from less hindered or aromatic analogs [2].

Quantitative Differentiation Evidence for 2-Isocyanato-2-methylpropanenitrile Against Key Analogs


Dual Functional Group Orthogonality Enables Chemoselective Cyanoformamide Synthesis

The dual functionality of 2-isocyanato-2-methylpropanenitrile allows it to participate in chemoselective reactions that simple isocyanates cannot. In a recent study, a wide series of commercially available isocyanates, including 2-isocyanato-2-methylpropanenitrile, were reacted with a nitrile anion reservoir to yield cyanoformamides with full chemocontrol [1]. This reaction is predicated on the isocyanate group reacting while the nitrile group remains intact, a feat impossible for mono-functional isocyanates like tert-butyl isocyanate, which lack the orthogonal nitrile handle for subsequent derivatization. The methodology demonstrates a 100% chemoselectivity for isocyanate over nitrile functionalization under these conditions, a critical advantage for building complex molecular architectures where sequential bond formation is required.

Chemoselective synthesis Cyanoformamide Nitrile anion addition

Enhanced Antimicrobial Potency Compared to Nitrile-Only Analogs

The incorporation of the isocyanate group into the nitrile scaffold significantly enhances antimicrobial activity. 2-Isocyanato-2-methylpropanenitrile exhibits minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria . Specifically, against clinical isolates of E. coli, the MIC was reported as 32 µg/mL, and for Staphylococcus aureus, 16 µg/mL . In contrast, simple nitriles like isobutyronitrile (2-methylpropanenitrile) show no significant antimicrobial activity at comparable concentrations [1], underscoring the functional contribution of the isocyanate group. This differential activity is attributed to the electrophilic isocyanate moiety's ability to covalently modify nucleophilic residues on bacterial proteins, a mechanism not available to the nitrile group alone.

Antimicrobial MIC Bacterial inhibition

Distinct Physicochemical Profile Enables Alternative Processing and Formulation

2-Isocyanato-2-methylpropanenitrile exhibits a distinct set of physicochemical properties that differentiate it from closely related aliphatic isocyanates. It has a boiling point of 91 °C and a density of 0.735 g/mL at 25 °C [1]. In contrast, tert-butyl isocyanate (CAS 1609-86-5), a common aliphatic mono-isocyanate, boils at a lower temperature (85-86 °C) and has a significantly higher density of 0.868 g/mL at 25 °C [2]. This 16.5% lower density (0.735 vs. 0.868 g/mL) and higher boiling point suggest different intermolecular interactions, potentially impacting solvent compatibility, distillation parameters, and formulation behavior. Additionally, 2-isocyanato-2-methylpropanenitrile is reported to be soluble in a wide range of organic solvents including ethanol, methanol, ether, toluene, and dichloromethane [1], offering flexibility in reaction design.

Physicochemical properties Density Boiling point Solubility

Class-Level Reactivity Advantage Over Aromatic Isocyanates in Light-Stable Polyurethane Applications

As an aliphatic isocyanate, 2-isocyanato-2-methylpropanenitrile belongs to a class of compounds that produce polyurethanes with superior UV stability and non-yellowing properties compared to aromatic isocyanates [1]. Aromatic isocyanates, such as phenyl isocyanate or toluene diisocyanate (TDI), are characterized by higher reactivity with active hydrogens due to resonance stabilization of the negative charge on the nitrogen atom, but this electronic feature also renders the resulting polymers susceptible to photodegradation and discoloration upon exposure to UV light [2]. Aliphatic isocyanates, while generally less reactive, yield colorless, transparent, and UV-stable polyurethane materials [3]. This class-level differentiation is critical for applications requiring long-term aesthetic and mechanical integrity, such as automotive clear coats, optical lenses, and high-performance adhesives.

Aliphatic isocyanate UV stability Polyurethane Non-yellowing

Optimal Application Scenarios for 2-Isocyanato-2-methylpropanenitrile Based on Differentiated Evidence


Chemoselective Synthesis of Cyanoformamides and Orthogonal Building Blocks

Given the demonstrated chemoselectivity for isocyanate functionalization in the presence of a nitrile group [1], this compound is ideally suited for multi-step syntheses requiring orthogonal reactivity. It enables the construction of cyanoformamides, a privileged scaffold in medicinal chemistry, without protecting group strategies. This application is supported by direct literature evidence showing its use in nitrile anion addition reactions with full chemocontrol [1].

Development of Antimicrobial Agents and Covalent Inhibitors

The reported antimicrobial activity of 2-isocyanato-2-methylpropanenitrile, with MICs in the low micromolar range against both Gram-positive and Gram-negative bacteria , supports its use as a lead scaffold or building block in antimicrobial drug discovery. The electrophilic isocyanate group provides a covalent warhead for targeting nucleophilic residues on bacterial enzymes, differentiating it from non-covalent nitrile analogs [2].

Synthesis of UV-Stable, Non-Yellowing Polyurethane Coatings and Adhesives

As an aliphatic isocyanate, this compound is a viable candidate for producing polyurethanes with superior light stability and resistance to discoloration [3]. This class-level advantage makes it particularly valuable for high-performance coatings, optical adhesives, and sealants where long-term aesthetic and mechanical integrity under UV exposure is a critical requirement [4].

Polymer Modification and Crosslinking with Controlled Reactivity

The dual functional groups of 2-isocyanato-2-methylpropanenitrile offer a unique platform for polymer modification. The isocyanate group can be used for initial grafting or chain extension, while the pendant nitrile group remains available for subsequent crosslinking or functionalization under orthogonal conditions . This enables the creation of complex polymer architectures with tailored properties, a feature not accessible with mono-functional isocyanates.

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